Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate is a synthetic organic compound with the molecular formula C15H19N3O5 It is characterized by the presence of a piperidine ring, a nitro group, and a benzoate ester
Scientific Research Applications
Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the formation of the piperidine ring through a series of reactions involving amines and other reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed
Oxidation: Formation of the corresponding amine.
Reduction: Formation of the carboxylic acid.
Substitution: Various substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-carbamoylpiperidin-1-yl)acetate
- 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives
Uniqueness
Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, piperidine ring, and benzoate ester make it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-23-15(20)11-5-2-6-13(18(21)22)12(11)9-17-7-3-4-10(8-17)14(16)19/h2,5-6,10H,3-4,7-9H2,1H3,(H2,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERHYLKIUWZPFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCCC(C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.